molecular formula C10H8ClNOS B043635 (2-(3-Chlorophenyl)thiazol-4-yl)methanol CAS No. 121202-20-8

(2-(3-Chlorophenyl)thiazol-4-yl)methanol

Cat. No. B043635
CAS RN: 121202-20-8
M. Wt: 225.7 g/mol
InChI Key: YTNKAEKSQBOUNF-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)thiazol-4-yl)methanol, also known as 3-chloro-4-thiazolylmethanol, is a synthetic organic compound that has been studied for its potential uses in scientific research. It is a colorless solid with a molecular weight of 221.6 g/mol and a melting point of approximately 142°C. This molecule has a variety of uses in scientific research, including synthesis, biochemical and physiological effects, and potential applications in the medical field.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, such as (2-(3-Chlorophenyl)thiazol-4-yl)methanol, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Some compounds related to the thiazole ring have been found to act as analgesic drug molecules . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals .

Anti-inflammatory Activity

Thiazole derivatives have also been found to exhibit anti-inflammatory activity . Anti-inflammatory drugs reduce inflammation and swelling .

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial activity, which means they can kill or inhibit the growth of microorganisms . This makes them potentially useful in the treatment of diseases caused by bacteria, viruses, fungi, and parasites .

Antifungal Activity

Specifically, some thiazole derivatives have demonstrated potent antifungal activity against Candida albicans and Candida glabrata . These are common types of yeast that can cause infections in humans .

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral activity . Antiviral drugs are a type of medication used specifically for treating viral infections .

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity . This means they can kill cancer cells, making them potentially useful in the treatment of cancer .

Treatment of Iron Overload Disorders

(2-(3-Chlorophenyl)thiazol-4-yl)methanol has been studied for its potential use in treating iron overload disorders, such as hereditary hemochromatosis and thalassemia. These are genetic disorders that cause the body to absorb too much iron from the diet.

properties

IUPAC Name

[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNKAEKSQBOUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559022
Record name [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(3-Chlorophenyl)thiazol-4-yl)methanol

CAS RN

121202-20-8
Record name [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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